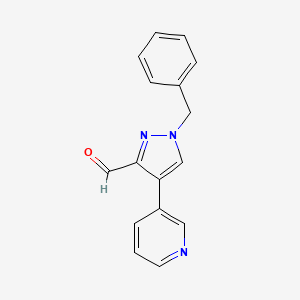![molecular formula C17H18ClN5O B2363967 2-[4-(2-chloroacetyl)piperazin-1-yl]-2-(1-phenyl-1H-pyrazol-4-yl)acetonitrile CAS No. 956631-39-3](/img/structure/B2363967.png)
2-[4-(2-chloroacetyl)piperazin-1-yl]-2-(1-phenyl-1H-pyrazol-4-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-[4-(2-chloroacetyl)piperazin-1-yl]-2-(1-phenyl-1H-pyrazol-4-yl)acetonitrile” is a derivative of a series of compounds synthesized for their in vitro antimicrobial and anticancer activities . The chemical structures of these compounds were confirmed by physicochemical and spectral characteristics .
Scientific Research Applications
Antifungal Activities
Compounds structurally related to 2-[4-(2-chloroacetyl)piperazin-1-yl]-2-(1-phenyl-1H-pyrazol-4-yl)acetonitrile, such as α-alkoxyimino-[1-(4-methylpiperazino-1-yl)carbonylmethyl-1H-benzimidazol-2-yl] acetonitriles, have been synthesized and tested for their in vitro antifungal activities. These compounds, synthesized from chloroacetyl piperazine and other reactants, displayed higher antifungal activity against Sclerotinia sclerotiorum and Botrytis cinerea compared to standard treatments like carbendazim (Qing Jin et al., 2015).
Antibacterial and Antifungal Properties
Another study synthesized 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, which were structurally related to the queried compound. These derivatives exhibited excellent antibacterial and antifungal activities, outperforming standard drugs in some cases (R. Rajkumar, A. Kamaraj, K. Krishnasamy, 2014).
Bacterial Biofilm and MurB Inhibitors
A similar compound, 1,4-bis[(2-(3-(dimethylamino)-1-oxoprop-2-en-1-yl)benzofuran-5-yl)methyl]piperazine, was used as a key synthon in the synthesis of a new series of bis(1,3,4-trisubstituted pyrazoles). These derivatives showed excellent in-vitro antibacterial and cytotoxic activities, with compound 5e demonstrating significant biofilm inhibition activities and MurB enzyme inhibitory activity (Ahmed E. M. Mekky, S. Sanad, 2020).
Copper(II) Complex Synthesis
In the field of chemistry, similar compounds with piperazine moieties have been used in the synthesis of pentadentate ligands and their corresponding Cu(II) complexes. These complexes, characterized by various analytical methods, demonstrated interesting redox properties and antiferromagnetic interactions (S. Sujatha et al., 2000).
Novel Metal-Based Chemotherapy
Related compounds have also been investigated for their potential in metal-based chemotherapy against tropical diseases. Complexes of these compounds with copper and gold demonstrated higher growth inhibitory activity against Trypanosoma cruzi, suggesting potential applications in treating diseases like Chagas disease (M. Navarro et al., 2000).
properties
IUPAC Name |
2-[4-(2-chloroacetyl)piperazin-1-yl]-2-(1-phenylpyrazol-4-yl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5O/c18-10-17(24)22-8-6-21(7-9-22)16(11-19)14-12-20-23(13-14)15-4-2-1-3-5-15/h1-5,12-13,16H,6-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAYLIUSBQWJTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C#N)C2=CN(N=C2)C3=CC=CC=C3)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-chloroacetyl)piperazin-1-yl]-2-(1-phenyl-1H-pyrazol-4-yl)acetonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

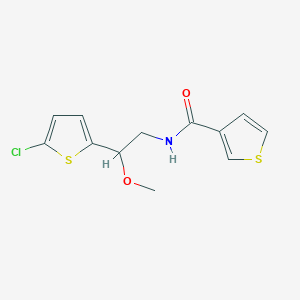
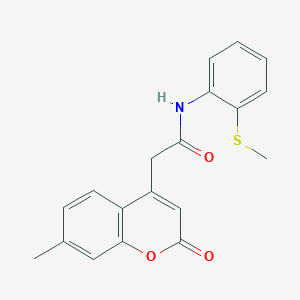
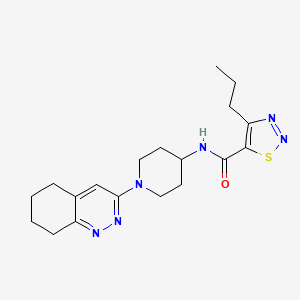
![2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2363892.png)
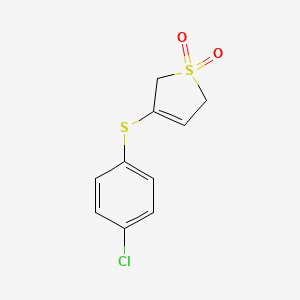
![3-((1-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione](/img/structure/B2363896.png)
![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2363897.png)
![4-methoxy-N-(2-(6-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2363898.png)
![N-[2-(hydroxymethyl)-3-thienyl]-4-isopropyl-N-methylbenzenesulfonamide](/img/structure/B2363899.png)
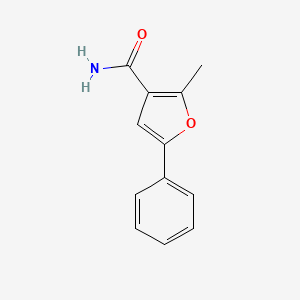
![[2-(3-Chloro-4-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2363901.png)
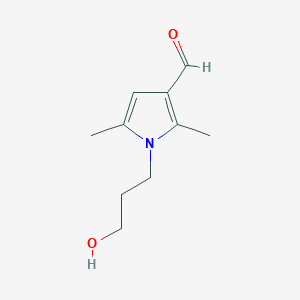
![1-(Pyridin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2363903.png)
